molecular formula C6H12 B7769873 Cyclohexane CAS No. 68512-15-2

Cyclohexane

Cat. No. B7769873
CAS RN: 68512-15-2
M. Wt: 84.16 g/mol
InChI Key: XDTMQSROBMDMFD-UHFFFAOYSA-N
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Description

Cyclohexane is a cycloalkane with the molecular formula C6H12 . It is a non-polar, colorless, flammable liquid with a distinctive detergent-like odor . It is mainly used for the industrial production of adipic acid and caprolactam, which are precursors to nylon .


Synthesis Analysis

Cyclohexane is produced on an industrial scale by the hydrogenation of benzene in the presence of a Raney nickel catalyst . There are also other methods of synthesizing cyclohexane, such as acid-catalyzed dehydration of cyclohexanol and coupling of unactivated C (sp3) -H bonds of numerous feedstock chemicals with electron-deficient olefins .


Molecular Structure Analysis

Cyclohexane consists of six carbon atoms arranged in a ring, with each carbon atom bound to two other carbons and two hydrogens . The most stable conformation of cyclohexane is called the “chair” conformation . In this conformation, all the carbons are at 109.5º bond angles, so no angle strain applies .


Chemical Reactions Analysis

Cyclohexane undergoes various chemical reactions. For instance, a rhodium-catalyzed transfer hydrogenation of functionalized arenes in the presence of tetrahydroxydiboron offers good functional group tolerance, operational simplicity, and controllable chemoselectivity . Also, the addition of cyclohexane decreases the ignition-delay time of the fuel in the low and high-temperature bands .


Physical And Chemical Properties Analysis

Cyclohexane is a colorless liquid at room temperature and has a distinctive, somewhat sweet smell . It is less dense than water and is insoluble in it, but readily dissolves in other nonpolar solvents . Cyclohexane has a melting point of 6.5 degrees Celsius and a boiling point of 80.7 degrees Celsius .

Safety And Hazards

Cyclohexane is highly flammable and can form explosive mixtures with air . Long-term exposure can have harmful effects on the central nervous system, and it can also cause skin and eye irritation . Therefore, appropriate safety measures should be taken when handling this chemical .

Future Directions

Cyclohexane is a subject of study in organic chemistry due to its unique conformations . It is often used in research and educational settings to understand stereochemistry and conformational analysis . Future research may focus on the effects of cyclohexane production in multicomponent gasoline surrogate fuels .

properties

IUPAC Name

cyclohexane
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InChI

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2
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InChI Key

XDTMQSROBMDMFD-UHFFFAOYSA-N
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Canonical SMILES

C1CCCCC1
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Molecular Formula

C6H12
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Related CAS

25012-93-5
Record name Poly(hexamethylene)
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DSSTOX Substance ID

DTXSID4021923
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Molecular Weight

84.16 g/mol
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Physical Description

Cyclohexane appears as a clear colorless liquid with a petroleum-like odor. Used to make nylon, as a solvent, paint remover, and to make other chemicals. Flash point -4 °F. Density 6.5 lb / gal (less than water) and insoluble in water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sweet, chloroform-like odor; Note: A solid below 44 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor., Colorless liquid with a sweet, chloroform-like odor. [Note: A solid below 44 °F.]
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Boiling Point

177.3 °F at 760 mmHg (NTP, 1992), 80.7 °C at 760 mm Hg, 80.00 to 82.00 °C. @ 760.00 mm Hg, 81 °C, 177 °F
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Flash Point

-4 °F (NTP, 1992), -4 °F, 1 °F (-18 °C) (closed cup), -18 °C c.c., 0 °F
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), In water, 55 mg/L at 25 °C, Solubility in water at 23.5 °C (w/w): 0.0052%, Miscible in ethanol, ether, acetone, benzene, ligroin, carbon tetrachloride, Miscible with olive oil, 100 mL of methanol dissolves 57 grams cyclohexane at 20 °C, 0.055 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0058 (very poor), Insoluble
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Density

0.779 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7781 at 20 °C/4 °C, % IN SATURATED AIR (760 MM HG) 13.66 AT 26.3 °C; DENSITY OF SATURATED, VAPOR-AIR MIXT AT 760 MM HG (AIR = 1) 1.23 AT 26 °C, Relative density (water = 1): 0.8, 0.78
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Vapor Density

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.98 (Air = 1), Relative vapor density (air = 1): 2.9, 2.9
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Vapor Pressure

95 mmHg at 68 °F ; 100 mmHg at 77.9 °F (NTP, 1992), 96.9 [mmHg], Vapor pressure = 13.0 kPa at 25 °C, Vapor pressure = 51.901 kPa at 60 °C, 96.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.3, 78 mmHg
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Impurities

Impurities are unconverted benzene, aliphatic hydrocarbons in the benzene feed to the hydrogenation unit, methylcyclopentane formed by isomerization of cyclohexane, and methylcyclohexane formed by hydrogenation of the small amount of toluene in benzene.
Record name CYCLOHEXANE
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Product Name

Cyclohexane

Color/Form

Colorless mobile liquid, Colorless liquid [Note: A solid below 44 degrees F]

CAS RN

110-82-7
Record name CYCLOHEXANE
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Record name Cyclohexane
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Record name Cyclohexane
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Record name CYCLOHEXANE
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Record name Cyclohexane
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Record name Cyclohexane
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Record name Cyclohexane
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Record name CYCLOHEXANE
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Record name CYCLOHEXANE
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Record name Cyclohexane
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Record name CYCLOHEXANE
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Record name CYCLOHEXANE
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Record name Cyclohexane
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Melting Point

43.7 °F (NTP, 1992), 6.47 °C, 6.5 °C, 7 °C, 44 °F
Record name CYCLOHEXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3043
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name CYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclohexane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CYCLOHEXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/117
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0163.html
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane
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Cyclohexane
Reactant of Route 3
Cyclohexane
Reactant of Route 4
Cyclohexane
Reactant of Route 5
Cyclohexane
Reactant of Route 6
Cyclohexane

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